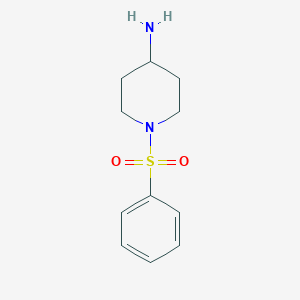

1-(Phenylsulfonyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYZVBQALRYBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406497 | |

| Record name | 1-(phenylsulfonyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228259-70-9 | |

| Record name | 1-(phenylsulfonyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Phenylsulfonyl)piperidin-4-amine chemical properties

An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidin-4-amine: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, a validated synthetic workflow, reactivity insights, and its application as a strategic scaffold in pharmaceutical research.

This compound is a bifunctional molecule featuring a piperidine core. One nitrogen atom is functionalized as a sulfonamide with a phenyl group, while the C4 position of the piperidine ring is substituted with a primary amine. This unique architecture makes it a valuable intermediate for creating diverse chemical libraries.[1][2] The sulfonamide group enhances metabolic stability and target interaction, while the primary amine serves as a crucial handle for further chemical elaboration.[3]

While extensive data on the free base is not widely published, the properties of its more common hydrochloride salt (CAS 1174143-24-8) provide a strong reference point for its handling and application.[4]

Table 1: Physicochemical and Computed Properties

| Property | Value (for Hydrochloride Salt) | Source |

| CAS Number | 1174143-24-8 | [4] |

| Molecular Formula | C₁₁H₁₇ClN₂O₂S | [4] |

| Molecular Weight | 276.78 g/mol | [4] |

| Appearance | White to Tan Powder (Predicted) | [5] |

| Storage | Sealed in dry, 2-8°C | [4] |

| Topological Polar Surface Area (TPSA) | 63.4 Ų | [4] |

| LogP (Computed) | 1.22 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis and Mechanistic Workflow

The synthesis of this compound is typically achieved through a robust, multi-step process starting from commercially available 4-amino-1-Boc-piperidine. This approach ensures regioselective functionalization and high yields.

Experimental Protocol: Two-Step Synthesis

Step 1: Sulfonylation of 4-amino-1-Boc-piperidine

-

Setup: To a stirred solution of 4-amino-1-Boc-piperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL/mmol) at 0°C, add benzenesulfonyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The triethylamine acts as a base to quench the HCl byproduct generated during the reaction.

-

Workup: Monitor the reaction by TLC. Upon completion, wash the mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield tert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylate.

Step 2: Boc Deprotection

-

Setup: Dissolve the product from Step 1 in a 4M solution of HCl in 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The strong acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group.

-

Isolation: The product, this compound hydrochloride, will typically precipitate from the solution. Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in water and basify to pH >10 with 1M NaOH. Extract the aqueous layer with DCM or ethyl acetate, dry the combined organic layers, and concentrate to yield the target compound.

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

Reactivity and Molecular Scaffolding Potential

The molecule's utility stems from its two primary reactive sites: the primary amine at the C4 position and the chemically robust phenylsulfonyl group.

-

Primary Amine (Nucleophilic Site): The NH₂ group is the primary site for synthetic elaboration. It readily undergoes N-alkylation, acylation, reductive amination, and can be used in the formation of ureas, thioureas, and other functional groups. This allows for the systematic exploration of the chemical space around the piperidine core.

-

Phenylsulfonyl Group (Modulator): While the sulfonamide bond is generally stable, the phenyl ring can be substituted to modulate electronic properties, solubility, and target engagement. This group often acts as a hydrogen bond acceptor and provides a rigid structural element.[3]

Reactivity Profile Diagram

Caption: Key reactive sites on the this compound scaffold.

Predicted Spectroscopic Profile

While specific spectra are not publicly available, a characteristic profile can be predicted based on the structure and data from analogous compounds.[6][7][8]

-

¹H NMR:

-

Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm corresponding to the phenylsulfonyl group.

-

Piperidine Protons: A complex series of multiplets between δ 1.5-3.5 ppm. The protons adjacent to the sulfonamide nitrogen will be downfield shifted compared to those adjacent to the C4 amine.

-

Amine Protons: A broad singlet (NH₂) typically between δ 1.5-3.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals between δ 125-140 ppm.

-

Piperidine Carbons: Signals in the aliphatic region, typically between δ 30-55 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretch: A characteristic doublet around 3300-3400 cm⁻¹ for the primary amine.

-

S=O Stretch: Two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: The expected molecular ion peak for the protonated free base would be at m/z 241.11.

-

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug design, present in numerous approved pharmaceuticals.[2] The addition of a phenylsulfonyl group further enhances its utility.

-

CNS Disorders: Piperidine derivatives are extensively used in developing agents for central nervous system (CNS) disorders.[9] The 4-(phenylsulfonyl)piperidine scaffold, in particular, has been identified as a core structure for high-affinity, selective 5-HT₂A receptor antagonists, which have applications in treating conditions like schizophrenia and insomnia.[10]

-

Oncology: The structural rigidity and defined vectoral properties of this scaffold make it an excellent starting point for designing kinase inhibitors and other anti-cancer agents.[9]

-

Antimicrobial Agents: Sulfonamide-containing compounds are a well-established class of antibacterial agents.[3] This scaffold can be used to develop novel antimicrobial compounds that leverage the synergistic effects of the piperidine and sulfonamide moieties.[3]

Safety and Handling

As with any laboratory chemical, this compound and its salts should be handled with appropriate care in a well-ventilated chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Inhalation/Contact: Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][11]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[14]

This guide provides a foundational understanding of this compound, highlighting its significance as a versatile tool for the modern medicinal chemist. Its predictable reactivity and proven relevance in bioactive scaffolds underscore its value in the pursuit of novel therapeutics.

References

- lookchem. (n.d.). Cas 334618-23-4, (R)-3-Piperidinamine dihydrochloride.

- ChemScene. (n.d.). 334618-23-4 | (R)-3-Aminopiperidine dihydrochloride.

- Unknown Source. (n.d.). (R)-3-Piperidinamine Dihydrochloride CAS 334618-23-4.

- Chemsrc. (n.d.). (R)-3-Aminopiperidine dihydrochloride | CAS#:334618-23-4.

- ChemScene. (n.d.). 1174143-24-8 | this compound hydrochloride.

- ChemicalBook. (n.d.). (R)-3-Piperidinamine dihydrochloride | 334618-23-4.

- Cayman Chemical. (2023, August 10). Safety Data Sheet - N-phenylpiperidin-4-amine.

- PubChem. (n.d.). 1-(Phenylsulfonyl)piperidine | C11H15NO2S | CID 78733.

- Smolecule. (n.d.). Buy 1-(Methylsulfonyl)piperidin-4-amine | 402927-97-3.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Unknown Source. (n.d.). SAFETY DATA SHEET - 1-Benzyl-N-phenylpiperidin-4-amine.

- PubChem. (n.d.). 1-Phenylpiperidin-4-amine | C11H16N2 | CID 21193347.

- PubChem. (n.d.). 1-(Phenylsulfonyl)piperidine-4-carboxamide | C12H16N2O3S | CID 257093.

- Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst.

- ChemSynthesis. (n.d.). 1-(Phenylsulfinyl)piperidine - 4972-31-0, C11H15NOS, density, melting point, boiling point, structural formula, synthesis.

- Chem-Impex. (n.d.). 1-Benzenesulfonyl-piperidine-4-carboxylic acid.

- PMC - NIH. (n.d.). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides.

- ResearchGate. (n.d.). Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Piperidine Sulfonamides as Anticonvulsant Agents | Request PDF.

- ACS Publications. (n.d.). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists | Journal of Medicinal Chemistry.

- Crescent Chemical Company. (n.d.). 1-(PHENYLSULFONYL)PIPERIDINE-4-CARBOXYLIC ACID.

- SpectraBase. (n.d.). Piperazine, 1-ethyl-4-[[1-(phenylsulfonyl)-3-piperidinyl]carbonyl]- - Optional[1H NMR] - Spectrum.

- ChemSynthesis. (n.d.). 1-(phenylsulfonyl)piperidine - 5033-23-8, C11H15NO2S, density, melting point, boiling point, structural formula, synthesis.

- PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865.

- DTIC. (n.d.). Piperidine Synthesis.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.

- ResearchGate. (2012, April 5). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Cas 334618-23-4,(R)-3-Piperidinamine dihydrochloride | lookchem [lookchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

- 14. (R)-3-Aminopiperidine dihydrochloride | CAS#:334618-23-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidin-4-amine (CAS: 228259-70-9): A Privileged Scaffold for Modern Drug Discovery

Foreword: Unveiling a Core Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount. It is a process that balances synthetic accessibility with the inherent potential for biological activity. 1-(Phenylsulfonyl)piperidin-4-amine emerges as a compound of significant interest to researchers, scientists, and drug development professionals. Its structure elegantly combines two pharmacologically significant motifs: the piperidine ring, a cornerstone of many approved therapeutics, and the phenylsulfonyl group, a classic bioisostere and functional group in a multitude of bioactive agents.[1][2] This guide provides an in-depth technical exploration of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. We will delve into the practical methodologies and strategic considerations that make this molecule a valuable asset in the medicinal chemist's toolkit.

Core Physicochemical & Structural Characteristics

A foundational understanding of a compound's physical and chemical properties is the bedrock of its effective application in research. These parameters dictate everything from reaction conditions to formulation strategies.

| Property | Value | Source |

| CAS Number | 228259-70-9 | [3][4] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | Inferred from structure |

| Molecular Weight | 240.32 g/mol | Calculated |

| Related Salt | Hydrochloride (CAS: 1174143-24-8) | [5] |

| Molecular Formula (HCl) | C₁₁H₁₇ClN₂O₂S | [5] |

| Molecular Weight (HCl) | 276.78 g/mol | [5] |

| Classification | Organic Building Block, Amine, Sulfonamide | [3] |

The structure features a saturated piperidine heterocycle, which imparts a defined three-dimensional geometry, crucial for specific interactions within biological targets. The nitrogen of the piperidine is functionalized with a phenylsulfonyl group, rendering it a stable sulfonamide linkage that is generally resistant to metabolic degradation. Critically, the primary amine at the 4-position serves as a versatile synthetic handle for further molecular elaboration.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is a multi-step process that relies on established, robust chemical transformations. The most logical and commonly employed strategy involves the protection of a piperidine precursor, sulfonylation, and subsequent deprotection to reveal the target primary amine.

Synthetic Strategy & Rationale

A prevalent approach begins with a commercially available, N-protected 4-aminopiperidine derivative, such as tert-butyl piperidin-4-ylcarbamate. This strategy is favored because it isolates the two reactive nitrogen atoms, allowing for selective functionalization.

The core logic is as follows:

-

Protection: The 4-amino group is pre-protected (often as a carbamate, e.g., Boc), preventing it from reacting during the subsequent sulfonylation step.

-

Sulfonylation: The secondary amine of the piperidine ring is reacted with benzenesulfonyl chloride. A tertiary amine base, such as triethylamine or DIPEA, is essential here. Its role is not catalytic; it acts as an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation and preventing protonation of the starting amine.

-

Deprotection: The protecting group on the 4-amino function is removed under conditions that do not cleave the newly formed sulfonamide bond. For a Boc group, this is readily achieved with a strong acid like trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM).

Detailed Experimental Protocol (Exemplary)

This protocol is a representative methodology based on standard organic synthesis techniques for analogous compounds.[6][7]

Step 1: Synthesis of tert-butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamate

-

To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound (CAS 228259-70-9)

-

Dissolve the crude product from Step 1 in DCM (~0.3 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove excess DCM and TFA.

-

Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual acid.

-

Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Purification and Characterization

Purification is typically achieved using column chromatography on silica gel.[8] A gradient elution system, for instance, starting with 100% DCM and gradually increasing the polarity by adding methanol, is effective for separating the product from non-polar impurities and baseline material.

Final product integrity must be validated through a suite of analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

IR Spectroscopy: To identify key functional groups like N-H (amine) and S=O (sulfonamide).[9]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold. The primary amine at the 4-position is a nucleophilic center ripe for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Key Therapeutic Areas

While specific biological data for the parent compound is limited, the activities of its derivatives highlight its potential across several therapeutic fields:

-

Enzyme Inhibition: The phenylsulfonyl group is a classic zinc-binding pharmacophore. Derivatives of this scaffold have been explored as potent inhibitors of enzymes like carbonic anhydrases, which are targets for anticancer and anti-glaucoma agents.[10]

-

Antibacterial Agents: The sulfonamide motif is historically significant in antibacterial drug discovery. Research has shown that elaborating the core 1-(phenylsulfonyl)piperidine structure can lead to compounds with potent antibacterial activity.[9]

-

CNS Disorders: The piperidine ring is a privileged structure for targeting central nervous system (CNS) receptors.[1] Derivatives of phenylsulfonyl piperidines have been synthesized and evaluated as cholinesterase inhibitors for potential use in treating Alzheimer's disease.[6]

-

Antiviral Research: The piperidine scaffold is present in numerous antiviral agents, including HIV reverse transcriptase inhibitors.[11] The ability to rapidly generate diverse libraries from this intermediate makes it attractive for screening against viral targets.

Analytical Profile: Spectroscopic Signatures

Proper characterization is non-negotiable for ensuring the purity and identity of a research compound. Below is the expected analytical profile for this compound.

| Technique | Expected Observations |

| ¹H NMR | ~7.8-7.9 ppm (m, 2H): Aromatic protons ortho to the sulfonyl group. ~7.5-7.6 ppm (m, 3H): Aromatic protons meta and para to the sulfonyl group. ~3.5-3.7 ppm (m, 2H): Piperidine protons at C2/C6 (axial/equatorial) adjacent to the sulfonamide nitrogen. ~2.8-3.0 ppm (m, 1H): Piperidine proton at C4. ~2.4-2.6 ppm (m, 2H): Piperidine protons at C2/C6. ~1.7-1.9 ppm (m, 2H): Piperidine protons at C3/C5. ~1.3-1.5 ppm (m, 2H): Piperidine protons at C3/C5. ~1.5-2.0 ppm (br s, 2H): NH₂ protons. (Shift is variable and may exchange with D₂O).[12][13] |

| Mass Spec (ESI+) | Expected m/z: 241.10 (M+H)⁺ |

| IR Spectroscopy | ~3300-3400 cm⁻¹: N-H stretching (primary amine). ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching. ~1340-1360 cm⁻¹ & ~1150-1170 cm⁻¹: Asymmetric and symmetric S=O stretching (sulfonamide).[9] |

Conclusion and Future Outlook

This compound (CAS 228259-70-9) is more than just a chemical in a catalog; it is a strategically designed molecular scaffold that offers a robust and versatile entry point into a vast chemical space. Its synthesis is straightforward, relying on well-understood organic reactions, and its bifunctional nature—a stable, electron-withdrawing sulfonamide and a reactive primary amine—provides an ideal platform for library synthesis. For researchers in drug development, this compound represents an opportunity to rapidly generate novel derivatives for screening against a wide array of biological targets, from enzymes to G-protein coupled receptors. The continued exploration of this and related scaffolds will undoubtedly contribute to the discovery of next-generation therapeutics.

References

- This compound | 228259-70-9. BLD Pharm.

- Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol.

- 1-(Methylsulfonyl)piperidin-4-amine | 402927-97-3. Smolecule.

- Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)

- CAS NO. 228259-70-9 | this compound. Arctom.

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.

- Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. PMC - NIH.

- This compound hydrochloride | 1174143-24-8. ChemScene.

- Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed.

- Piperidine nucleus in the field of drug discovery.

- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 228259-70-9|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buy 1-(Methylsulfonyl)piperidin-4-amine | 402927-97-3 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

Physicochemical properties of 1-(phenylsulfonyl)piperidin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 1-(Phenylsulfonyl)piperidin-4-amine

Introduction: Bridging Structure to Function in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone scaffold, present in a multitude of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block. When combined with a phenylsulfonyl group, as in this compound, the resulting molecule possesses a unique blend of structural and electronic features. The sulfonamide group, a well-established pharmacophore, imparts specific hydrogen bonding capabilities and metabolic stability.[2]

This guide provides an in-depth exploration of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately governs its potential as a therapeutic agent.[3][4] We will move beyond theoretical values to detail the robust experimental methodologies required for their validation, offering researchers and drug development professionals a practical framework for characterizing this and similar molecules.

Section 1: Core Molecular and Physicochemical Profile

A foundational analysis begins with the molecule's intrinsic properties. While experimental data for this specific compound is not widely published, computational models provide a reliable starting point for characterization. These predicted values are instrumental in guiding initial experimental design and hypothesis generation.

Table 1: Key Molecular and Computed Physicochemical Properties of this compound

| Property | Value | Data Source | Significance in Drug Development |

| Chemical Structure |  | - | The core scaffold influencing binding and conformation. |

| Molecular Formula | C₁₁H₁₆N₂O₂S | PubChem | Defines the elemental composition and exact mass. |

| Molecular Weight | 240.32 g/mol | PubChem | Impacts diffusion, transport, and adherence to guidelines like Lipinski's Rule of Five.[3] |

| Topological Polar Surface Area (TPSA) | 63.4 Ų | ChemScene[5] | Predicts membrane permeability and blood-brain barrier penetration. A value < 90 Ų is often correlated with good cell permeability. |

| Calculated logP (cLogP) | 1.2202 | ChemScene[5] | A measure of lipophilicity, affecting solubility, permeability, and plasma protein binding. Values between 1-3 are often targeted. |

| Hydrogen Bond Donors | 1 | ChemScene[5] | The primary amine group can donate a hydrogen bond, influencing target binding and solubility. |

| Hydrogen Bond Acceptors | 3 | ChemScene[5] | The sulfonyl oxygens and piperidine nitrogen can accept hydrogen bonds, contributing to aqueous solubility and receptor interactions. |

| Rotatable Bonds | 2 | ChemScene[5] | Influences conformational flexibility and entropy upon binding to a target. |

Section 2: Synthesis and Spectroscopic Characterization

Reliable physicochemical analysis is predicated on the availability of a pure, structurally confirmed compound. The most direct synthetic route involves the sulfonylation of a piperidine precursor.

Proposed Synthetic Pathway

The synthesis of this compound is analogous to the preparation of similar N-sulfonylated piperidines.[6][7] It proceeds via a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic sulfur atom of phenylsulfonyl chloride. A non-nucleophilic base is required to quench the HCl byproduct.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Rationale: Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its relative inertness. Triethylamine (TEA) is a common organic base that effectively scavenges the HCl generated without interfering with the reaction. The reaction is initiated at 0°C to control the initial exotherm.

-

Preparation: To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-amine (1.0 eq) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Sulfonylation: Dissolve phenylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol: Spectroscopic Confirmation

Structural integrity must be confirmed before proceeding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: Look for multiplets corresponding to the aromatic protons of the phenyl group (~7.5-7.9 ppm), distinct signals for the axial and equatorial protons of the piperidine ring, a signal for the methine proton at the C4 position, and a broad singlet for the -NH₂ protons.

-

Expected ¹³C NMR Signals: Expect signals in the aromatic region (~127-140 ppm) and the aliphatic region corresponding to the distinct carbons of the piperidine ring.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 241.10. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions: Characteristic strong stretches for the S=O bonds of the sulfonyl group (~1350 cm⁻¹ and ~1160 cm⁻¹), N-H stretches for the primary amine (~3300-3400 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions.

-

Section 3: Key Physicochemical Properties - Experimental Determination

The following protocols outline robust methods for experimentally determining the properties critical to drug development.

Aqueous Solubility

-

Scientific Rationale: Solubility directly impacts bioavailability and the achievable concentration for in vitro assays. Thermodynamic solubility, which measures the concentration of a saturated solution in equilibrium, is the gold standard.[4] The choice of a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions.

Caption: Experimental workflow for thermodynamic solubility determination.

-

Step-by-Step Protocol:

-

Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

-

Seal the vial and place it in a shaker/incubator at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

-

After equilibration, filter the suspension through a 0.45 µm filter to remove all undissolved solid.

-

Prepare a standard curve by making serial dilutions of a known concentration of the compound in the same buffer.

-

Quantify the concentration of the compound in the filtered supernatant using a validated HPLC-UV or LC-MS method against the standard curve.

-

Lipophilicity (LogP / LogD)

-

Scientific Rationale: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes.[3] The "shake-flask" method is the traditional approach for measuring the octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH).[3] Octanol is used as it is considered a good surrogate for the lipid bilayer.

Caption: Shake-flask method for experimental LogD determination.

-

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS) at a known concentration.

-

Partitioning: In a vial, combine a known volume of the compound's aqueous solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the vial for 1-2 hours to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial at a moderate speed to ensure a clean separation of the two layers.

-

Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using HPLC-UV or LC-MS.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ (Concentration in Octanol / Concentration in Aqueous Phase).

-

Ionization Constant (pKa)

-

Scientific Rationale: The pKa dictates the charge state of a molecule at a given pH. For this compound, the primary amine is basic and will be protonated at low pH. The sulfonamide nitrogen is generally considered non-basic. The pKa is crucial as the charge state affects solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.[8]

-

Step-by-Step Protocol:

-

Preparation: Accurately weigh and dissolve a sample of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) containing a slight excess of HCl to ensure the amine is fully protonated.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH), adding small, precise aliquots. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or by using specialized software that analyzes the entire curve. The pKa is the pH at which 50% of the amine is protonated.

-

Section 4: Stability and Safety Profile

-

Chemical Stability: The primary potential liability for this molecule is the sulfonamide bond, which can be susceptible to hydrolysis under extreme pH conditions, although it is generally stable. A preliminary assessment can be conducted by incubating the compound in buffers at pH 2 (simulating gastric fluid) and pH 7.4 (physiological) at 37°C and monitoring the concentration of the parent compound over time (e.g., 0, 2, 8, 24 hours) by LC-MS.

-

Safety and Handling: No specific toxicity data for this compound is readily available. Therefore, it should be handled with standard laboratory precautions.[9]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

-

Conclusion

The physicochemical properties of this compound, guided by initial computational predictions and confirmed through robust experimental protocols, define its drug-like potential. Its moderate lipophilicity (cLogP ~1.22), significant polar surface area (TPSA ~63.4 Ų), and the presence of key hydrogen bonding groups position it as an interesting scaffold for further investigation. The experimental determination of its aqueous solubility, LogD, and pKa, as detailed in this guide, provides the critical data needed for constructing predictive ADME models and rationally designing future analogs in drug discovery programs.

References

-

PubChem. 1-(Phenylsulfonyl)piperidine. National Center for Biotechnology Information. [Link]

-

Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives. [Link]

-

The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. [Link]

-

PubChem. 1-(Phenylsulfonyl)piperidine-4-carboxamide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2015). CHAPTER 1: Physicochemical Properties and Compound Quality. [Link]

-

Chem-Impex. 1-Benzenesulfonyl-piperidine-4-carboxylic acid. [Link]

-

Sanna, G., et al. (2012). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Medicinal Chemistry Research. [Link]

-

ResearchGate. Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a). [Link]

-

PubChem. 1-(Phenylmethane)sulfonylpiperidin-3-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

-

Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

Hamieh, T., et al. (2017). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Molecules. [Link]

-

ChemSynthesis. 1-(Phenylsulfinyl)piperidine. [Link]

-

ResearchGate. Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Piperidine Sulfonamides as Anticonvulsant Agents. [Link]

-

Fletcher, S. R., et al. (2002). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

SpectraBase. Piperazine, 1-ethyl-4-[[1-(phenylsulfonyl)-3-piperidinyl]carbonyl]-. [Link]

-

PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]

-

NIST. N-Phenyl-4-piperidinamine. WebBook. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Royal Society of Chemistry. Spectral data for selected compounds. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. Buy 1-(Methylsulfonyl)piperidin-4-amine | 402927-97-3 [smolecule.com]

- 7. 1-(METHYLSULFONYL)PIPERIDIN-4-AMINE | 402927-97-3 [chemicalbook.com]

- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidin-4-amine

This guide provides a comprehensive technical overview of 1-(Phenylsulfonyl)piperidin-4-amine, a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis, applications, and handling protocols, grounded in authoritative scientific principles.

Introduction to a Privileged Scaffold

The piperidine moiety is a cornerstone in the architecture of numerous pharmaceuticals, recognized as a "privileged scaffold" due to its favorable pharmacokinetic properties and its presence in a wide array of bioactive natural products and synthetic drugs.[1][2] this compound emerges as a particularly valuable derivative, combining the structural rigidity and desirable ADME (absorption, distribution, metabolism, and excretion) characteristics of the piperidine ring with the synthetic versatility of a primary amine and the chemical stability of a phenylsulfonyl group.

This bifunctional nature allows for the strategic elaboration of the molecule in multiple directions, making it a key building block in the synthesis of compound libraries for high-throughput screening and a foundational intermediate in the development of targeted therapeutics.[3] Its applications span various therapeutic areas, including the development of enzyme inhibitors and receptor modulators.[4][5]

Physicochemical and Structural Data

A precise understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The key data for this compound and its common salt form are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂S | C₁₁H₁₇ClN₂O₂S | [6] |

| Molecular Weight | 240.33 g/mol | 276.78 g/mol | [6] |

| Appearance | Solid (typical) | Solid | [7] |

| Topological Polar Surface Area (TPSA) | 63.4 Ų | 63.4 Ų | [6] |

| LogP (calculated) | 1.22 | 1.22 | [6] |

| Hydrogen Bond Donors | 1 | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | 3 | [6] |

| Rotatable Bonds | 2 | 2 | [6] |

Note: Some physical properties like melting point and solubility are not consistently reported and can vary based on purity and crystalline form.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a direct sulfonylation of a protected piperidine precursor, followed by deprotection. This approach ensures regioselectivity and high yields.

General Synthetic Workflow

The most common synthetic strategy involves the reaction of a commercially available, N-Boc protected 4-aminopiperidine with benzenesulfonyl chloride, followed by the removal of the Boc protecting group under acidic conditions.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of tert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylate

-

To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in dichloromethane (DCM, approx. 0.2 M), cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in DCM dropwise over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure protected intermediate.

Step 2: Synthesis of this compound (as HCl salt)

-

Dissolve the purified tert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylate (1.0 eq) in a minimal amount of DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as 4M HCl in 1,4-dioxane (10-20 eq).

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and wash the solid with additional diethyl ether to afford this compound hydrochloride as a solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition and confirm the purity of the salt form.

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold for generating diverse molecular architectures. The primary amine at the 4-position is a convenient handle for introducing a wide range of substituents via reactions such as acylation, alkylation, reductive amination, and urea formation.[3]

This synthetic tractability has led to its use in the development of various classes of therapeutic agents. For instance, piperidine-based structures are integral to potent HIV-1 reverse transcriptase inhibitors[4] and selective human carbonic anhydrase inhibitors, which are targets for anticancer therapies.[5]

Caption: Synthetic utility of this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The hydrochloride salt should be stored in a dry environment (2-8°C is recommended) to prevent degradation.[6]

-

First Aid Measures:

This safety information is based on related piperidine compounds and general laboratory safety standards. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.[7][9]

Conclusion

This compound is a high-value chemical entity for the modern medicinal chemist. Its robust and synthetically accessible structure provides a reliable platform for the exploration of new chemical space. The combination of a stable phenylsulfonyl group with a reactive primary amine on a privileged piperidine core makes it an indispensable tool in the design and synthesis of novel therapeutic agents. As drug discovery continues to evolve, the demand for such versatile and well-characterized building blocks will undoubtedly increase.

References

-

Chem-Impex. 1-Benzenesulfonyl-piperidine-4-carboxylic acid. [Link]

-

Stenutz. 1-(phenylsulfonyl)piperidine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78733, 1-(Phenylsulfonyl)piperidine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 257093, 1-(Phenylsulfonyl)piperidine-4-carboxamide. PubChem. [Link]

-

Szafrański, K., et al. (2015). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Monatshefte für Chemie - Chemical Monthly, 146(9), 1505–1514. [Link]

-

Loba Chemie. PIPERIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

-

ChemSynthesis. 1-(Phenylsulfinyl)piperidine. [Link]

-

Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6498. [Link]

-

Zhang, H., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 96, 439-447. [Link]

-

Defense Technical Information Center. (1993). Piperidine Synthesis. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

-

Angeli, A., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 24(22), 4166. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

Spectral data for 1-(phenylsulfonyl)piperidin-4-amine

An In-depth Technical Guide to the Spectral Data of 1-(Phenylsulfonyl)piperidin-4-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data. It offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, grounded in fundamental principles and data from analogous structures. We delve into the causality behind experimental choices, provide robust, self-validating protocols for data acquisition, and synthesize the information to present a holistic view of the molecule's structural characterization.

Introduction: The Structural and Pharmaceutical Significance

This compound is a bifunctional molecule featuring a piperidine core, a key scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] The presence of a primary amine at the 4-position offers a reactive handle for further chemical elaboration, while the phenylsulfonyl group attached to the piperidine nitrogen modulates the basicity and lipophilicity of the molecule. These features make it a valuable intermediate in the synthesis of complex, biologically active agents.[2][3] A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural verification in any synthetic campaign.

Below is the chemical structure of the target compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum can be logically divided into three regions: the aromatic protons of the phenylsulfonyl group, the aliphatic protons of the piperidine ring, and the protons of the primary amine.

-

Aromatic Region (δ 7.5-7.9 ppm): The phenylsulfonyl group will exhibit signals for its five protons. Due to the electron-withdrawing nature of the sulfonyl group, these protons are deshielded and appear downfield. We predict two distinct multiplets: one for the two ortho-protons (most deshielded due to proximity to the SO₂) and another for the meta- and para-protons, integrating to two and three protons, respectively. This pattern is consistent with data reported for similar phenylsulfonyl structures.[4]

-

Piperidine Ring (δ 1.5-3.8 ppm): The piperidine ring protons present a more complex system. The chair conformation of the ring leads to chemically distinct axial and equatorial protons. The protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded by the sulfonyl group and are expected around δ 3.7-3.8 ppm. The protons on carbons C3 and C5 will appear further upfield. The proton at C4 (the CH-NH₂) will be a distinct multiplet. The presence of the C4-amine substituent will influence the chemical shifts of the C3/C5 protons compared to an unsubstituted 1-(phenylsulfonyl)piperidine.[4]

-

Amine Protons (Variable): The two protons of the primary amine (NH₂) will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this signal is typically more defined than in CDCl₃.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | m | 2H | Ar-H (ortho) | Deshielded by adjacent SO₂ group. |

| ~7.65 | m | 3H | Ar-H (meta, para) | Standard aromatic region for phenylsulfonyl moiety. |

| ~3.75 | d | 2H | Piperidine H-2ax, H-6ax | Deshielded by nitrogen and SO₂ group. |

| ~2.90 | m | 1H | Piperidine H-4 | Methine proton adjacent to the amine. |

| ~2.55 | t | 2H | Piperidine H-2eq, H-6eq | Less deshielded equatorial protons. |

| ~1.90 | d | 2H | Piperidine H-3ax, H-5ax | Axial protons on C3 and C5. |

| ~1.60 | qd | 2H | Piperidine H-3eq, H-5eq | Equatorial protons on C3 and C5. |

| (Broad) | br s | 2H | NH₂ | Exchangeable protons of the primary amine. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.

-

Aromatic Carbons (δ 127-137 ppm): Six signals are expected for the phenyl ring. The ipso-carbon (attached to the sulfur) will be the most downfield, followed by the ortho, meta, and para carbons. This is a characteristic pattern for phenylsulfonyl compounds.[4]

-

Piperidine Carbons (δ 30-50 ppm): The piperidine ring should show three distinct signals. The carbons adjacent to the nitrogen (C2, C6) will be around δ 46-48 ppm. The carbons C3 and C5 will be magnetically equivalent and appear upfield. The C4 carbon, bonded to the amine, will have a characteristic shift around δ 45-50 ppm.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~136.5 | Ar-C (ipso) | Quaternary carbon attached to sulfur. |

| ~133.0 | Ar-C (para) | Para carbon of the phenyl ring. |

| ~129.5 | Ar-C (meta) | Meta carbons of the phenyl ring. |

| ~127.5 | Ar-C (ortho) | Ortho carbons of the phenyl ring. |

| ~48.0 | Piperidine C-4 | Carbon bearing the amine group. |

| ~46.5 | Piperidine C-2, C-6 | Carbons adjacent to the sulfonamide nitrogen. |

| ~30.0 | Piperidine C-3, C-5 | Carbons adjacent to the C-4 position. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical peak shape for the solvent signal).[5]

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to encompass all expected signals (e.g., -1 to 10 ppm).

-

Apply a 90° pulse and acquire the free induction decay (FID) for 2-4 seconds.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to ~220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform to the acquired FIDs. Phase the resulting spectra and calibrate the chemical shift scale using the residual solvent peak as an internal standard (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

For this compound (C₁₁H₁₆N₂O₂S), the calculated molecular weight is 256.09 g/mol . In Electrospray Ionization (ESI-MS), we would expect to observe the protonated molecule [M+H]⁺ at m/z 257.1.

The fragmentation pattern in MS/MS analysis can confirm the connectivity. Key bond cleavages would include the C-S bond, the N-S bond, and fragmentation of the piperidine ring.

Caption: Predicted major fragmentation pathway in ESI-MS/MS.

Table 3: Predicted Key Mass Fragments

| m/z (Predicted) | Ion Formula | Identity |

| 257.1 | [C₁₁H₁₇N₂O₂S]⁺ | [M+H]⁺ (Protonated Molecule) |

| 141.0 | [C₆H₅O₂S]⁺ | Phenylsulfonyl cation |

| 116.1 | [C₅H₁₂N₂]⁺ | [M - Phenylsulfonyl]⁺ |

| 100.1 | [C₅H₁₂N₂]⁺ | Protonated 4-aminopiperidine |

| 83.1 | [C₅H₉N]⁺ | Loss of ammonia from m/z 100.1 |

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over several minutes. Formic acid aids in the protonation of the analyte.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive ion ESI mode.

-

Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

-

Perform a data-dependent MS/MS experiment, selecting the precursor ion at m/z 257.1 for collision-induced dissociation (CID) to obtain the fragment ion spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H, S=O, and aromatic C-H bonds.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3300 | N-H Stretch | Primary Amine (NH₂) | Two distinct bands are characteristic of a primary amine's symmetric and asymmetric stretching.[6] |

| 3100-3000 | C-H Stretch | Aromatic | Characteristic sp² C-H stretching of the phenyl ring.[7] |

| 2950-2850 | C-H Stretch | Aliphatic | Characteristic sp³ C-H stretching of the piperidine ring. |

| 1650-1580 | N-H Bend | Primary Amine (NH₂) | Scissoring vibration of the primary amine.[6] |

| 1350-1320 | S=O Stretch (asymmetric) | Sulfonamide (SO₂) | Strong absorption, characteristic of the sulfonyl group.[8] |

| 1170-1150 | S=O Stretch (symmetric) | Sulfonamide (SO₂) | Strong absorption, also characteristic of the sulfonyl group.[8] |

| 1335-1250 | C-N Stretch | Aromatic Amine System | Stretching of the N-S-Ph system. |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Stretching of the C-N bonds within the piperidine ring.[6] |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This accounts for absorptions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 32-64 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is automatically generated as the ratio of the sample scan to the background scan, presented in either transmittance or absorbance units.

Synergistic Data Interpretation and Conclusion

The true power of spectroscopic analysis lies in the synergistic interpretation of all available data.

-

MS confirms the molecular formula (C₁₁H₁₆N₂O₂S) by providing the molecular weight.

-

IR confirms the presence of key functional groups: the primary amine (N-H stretches and bend) and the sulfonamide (strong S=O stretches).

-

NMR provides the complete picture, elucidating the precise connectivity of the carbon-hydrogen framework. The distinct aromatic and aliphatic regions in the ¹H NMR, coupled with the number of signals in the ¹³C NMR, confirm the this compound structure.

Together, these techniques provide an unambiguous and robust characterization of the molecule, ensuring its identity and purity for subsequent use in research and development. This guide provides the foundational data and protocols necessary for scientists to confidently handle and characterize this important chemical entity.

References

- Wiley-VCH. (2007). Supporting Information.

- Supporting Information for a scientific article. (n.d.).

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions. Retrieved from [Link]

- Cayman Chemical. (2023). Safety Data Sheet.

- Michael, F. E., et al. (n.d.). Palladium-Catalyzed Diamination of Unactivated Alkenes. Supporting Information.

-

PubChem. (n.d.). 1-Phenylpiperidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Phenylsulfonyl)piperidine-4-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)aniline. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

-

Perjessy, A., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 213-222. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Phenylsulfonyl)piperidine. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy: 13C NMR Chemical Shifts. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information.

- University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from a tutorial page on IR spectroscopy of amines.

-

PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

-

ResearchGate. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds. Retrieved from [Link]

-

NIST. (n.d.). N-Phenyl-4-piperidinamine. WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Retrieved from [Link]

- BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from a technical note on spectroscopic analysis.

-

PubMed Central. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved from [Link]

-

Ludwig, M., et al. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules. Retrieved from [Link]

- ACS Publications. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization.

- Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres.

- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. mdpi.com [mdpi.com]

1H NMR and 13C NMR spectrum of 1-(phenylsulfonyl)piperidin-4-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(phenylsulfonyl)piperidin-4-amine

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical characterization. The guide delves into the theoretical underpinnings of the spectral data, including conformational analysis of the piperidine ring and the electronic effects of the phenylsulfonyl substituent. Detailed experimental protocols, predicted spectral data with assignments, and visual diagrams are presented to offer a complete understanding of the NMR characteristics of this compound.

Introduction: The Significance of this compound in Medicinal Chemistry

The this compound scaffold is a key structural motif in a variety of pharmacologically active molecules. The piperidine ring, a prevalent saturated heterocycle in numerous pharmaceuticals, offers a versatile framework for introducing diverse functionalities.[1] The amine group at the 4-position provides a crucial point for further chemical modification, while the N-phenylsulfonyl group significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Accurate structural characterization is paramount in the synthesis and development of novel drug candidates. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[2] This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, offering a foundational reference for scientists working with this important chemical entity.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.

2.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and minimal overlapping signals. For observing exchangeable protons (e.g., -NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

2.3. Data Processing

-

Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the FID into the frequency domain spectrum.

-

Phasing and Baseline Correction: Manually correct the phase and apply a polynomial baseline correction to ensure accurate integration.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Conformational Analysis: The Piperidine Ring

The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[3] In this compound, the bulky phenylsulfonyl group is expected to occupy the equatorial position to reduce 1,3-diaxial interactions. Consequently, the amine group at the C4 position will also be in an equatorial position. This conformational preference is crucial for interpreting the coupling constants and chemical shifts of the piperidine ring protons.

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The chemical shifts are influenced by the electron-withdrawing nature of the phenylsulfonyl group and the substitution pattern of the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| Phenyl (H-7, H-11) | 7.75 - 7.85 | dd | J = 8.4, 1.2 | 2H | Ortho to the electron-withdrawing sulfonyl group, resulting in a downfield shift. |

| Phenyl (H-9) | 7.55 - 7.65 | t | J = 7.6 | 1H | Para to the sulfonyl group. |

| Phenyl (H-8, H-10) | 7.45 - 7.55 | t | J = 7.8 | 2H | Meta to the sulfonyl group. |

| Piperidine (H-2ax, H-6ax) | 3.65 - 3.75 | d | J ≈ 12.0 | 2H | Alpha to the nitrogen and deshielded by the sulfonyl group. Axial protons are typically upfield of equatorial protons. |

| Piperidine (H-2eq, H-6eq) | 2.50 - 2.60 | dt | J ≈ 12.0, 2.5 | 2H | Alpha to the nitrogen and deshielded by the sulfonyl group. |

| Piperidine (H-4) | 2.90 - 3.00 | tt | J ≈ 10.5, 4.0 | 1H | Methine proton at the 4-position, coupled to the adjacent axial and equatorial protons. |

| Piperidine (H-3eq, H-5eq) | 1.90 - 2.00 | d | J ≈ 12.5 | 2H | Equatorial protons beta to the nitrogen. |

| Piperidine (H-3ax, H-5ax) | 1.40 - 1.50 | qd | J ≈ 12.5, 4.0 | 2H | Axial protons beta to the nitrogen. |

| Amine (NH₂) | 1.30 - 1.60 | br s | - | 2H | Broad singlet due to quadrupole broadening and exchange with trace water. |

¹³C NMR Spectrum Analysis

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented below.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Phenyl (C-1) | 138.0 - 139.0 | Quaternary carbon attached to the sulfonyl group. |

| Phenyl (C-4) | 132.5 - 133.5 | Para carbon of the phenyl ring. |

| Phenyl (C-3, C-5) | 129.0 - 130.0 | Meta carbons of the phenyl ring. |

| Phenyl (C-2, C-6) | 127.0 - 128.0 | Ortho carbons of the phenyl ring. |

| Piperidine (C-2, C-6) | 46.0 - 47.0 | Alpha to the nitrogen, deshielded by the sulfonyl group. |

| Piperidine (C-4) | 49.0 - 50.0 | Carbon bearing the amine group. |

| Piperidine (C-3, C-5) | 33.0 - 34.0 | Beta to the nitrogen. |

Visualization of Molecular Structure and NMR Workflow

6.1. Molecular Structure

Caption: Molecular structure of this compound.

6.2. NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The assignments are based on established principles of NMR spectroscopy, including the influence of electronic effects and conformational preferences.[4][5] The provided experimental protocol and data tables serve as a valuable resource for scientists engaged in the synthesis and characterization of molecules containing this important scaffold. The combination of detailed spectral interpretation and practical guidance aims to facilitate the efficient and accurate structural elucidation in a drug discovery and development setting.

References

-

Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Aminopiperidine (HMDB0246362). Retrieved from [Link]

-

MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

-

Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]